molecular formula C10H15NO3 B2920933 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one CAS No. 1509525-33-0

1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2920933
CAS No.: 1509525-33-0
M. Wt: 197.234
InChI Key: WTEDYKHXDYLZHG-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with a dimethoxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of 2,2-dimethoxyethane-1-amine with appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in benzene, followed by cyclization to form the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,2-Dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-8-5-4-6-9(12)11(8)7-10(13-2)14-3/h4-6,10H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEDYKHXDYLZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509525-33-0
Record name 1-(2,2-dimethoxyethyl)-6-methyl-1,2-dihydropyridin-2-one
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